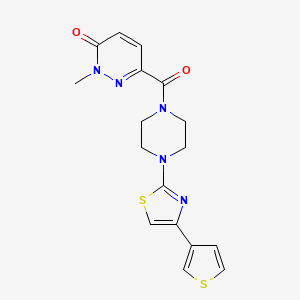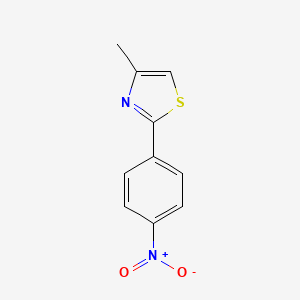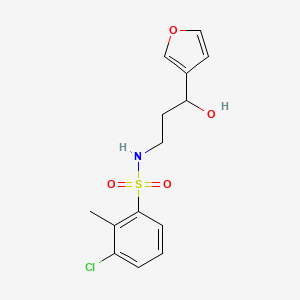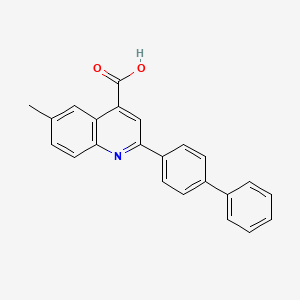![molecular formula C21H20N4O3 B2570977 N-(4-etoxi fenil)-3-{4-oxo-3H,4H,5H-pirimido[5,4-b]indol-3-il}propanamida CAS No. 1105227-03-9](/img/structure/B2570977.png)
N-(4-etoxi fenil)-3-{4-oxo-3H,4H,5H-pirimido[5,4-b]indol-3-il}propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide, also known as EPI-001, is a small molecule inhibitor that targets the androgen receptor (AR) and has shown potential as a treatment for prostate cancer.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han mostrado actividad antiviral. Por ejemplo, se prepararon y reportaron derivados de 6-Amino-4-sustituidoalquilo-1H-indol-2-sustituidocarboxilato como agentes antivirales .
Actividad antiinflamatoria
Los derivados del indol poseen propiedades antiinflamatorias. Se ha encontrado que se unen con alta afinidad a múltiples receptores, lo que puede ser útil para desarrollar nuevos derivados útiles .
Actividad anticancerígena
Los derivados del indol han mostrado potencial en tratamientos contra el cáncer. Su capacidad para unirse con alta afinidad a múltiples receptores los convierte en un recurso valioso para desarrollar nuevos tratamientos contra el cáncer .
Actividad anti-VIH
También se ha reportado que los derivados del indol tienen actividad anti-VIH. Por ejemplo, Kasralikar et al. reportaron una serie de nuevos derivados de indol y oxocromenilxantenona y realizaron estudios de acoplamiento molecular como anti-VIH-1 .
Actividad antioxidante
Los derivados del indol tienen propiedades antioxidantes. Esto los hace potencialmente útiles en tratamientos para enfermedades causadas por estrés oxidativo .
Actividad antimicrobiana
Los derivados del indol han mostrado actividad antimicrobiana. Se diseñó, sintetizó y evaluó una serie de veintiún compuestos novedosos derivados del ácido indol-3-acético, que incluyen 1,3,4-tiadiazol, tioéter y grupos amida, por su actividad antibacteriana in vitro contra tres cepas bacterianas .
Actividad antituberculosa
Los derivados del indol han mostrado actividad antituberculosa. Esto los hace potencialmente útiles en el tratamiento de la tuberculosis .
Actividad antidiabética
Los derivados del indol han mostrado actividad antidiabética. Esto los hace potencialmente útiles en el tratamiento de la diabetes .
Mecanismo De Acción
Target of Action
N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex compound with a structure that includes an indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple pathways, leading to a variety of downstream effects.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions typically involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. For example, indole derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
Cellular Effects
N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives can activate or inhibit signaling pathways such as the NF-κB pathway, which plays a critical role in inflammation and immune responses . Additionally, these compounds can alter gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in cellular behavior and metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to conformational changes that affect their activity. For example, indole derivatives can inhibit the activity of enzymes like COX and LOX by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Additionally, these compounds can modulate gene expression by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Indole derivatives are generally stable under physiological conditions, but their stability can be affected by factors such as pH, temperature, and the presence of other reactive species . Long-term studies have shown that these compounds can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression .
Dosage Effects in Animal Models
The effects of N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At high doses, it may cause adverse effects, including toxicity to specific organs or tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Additionally, binding proteins can facilitate its distribution to specific cellular compartments or tissues . The localization and accumulation of this compound can affect its activity and function .
Subcellular Localization
The subcellular localization of N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is crucial for its activity and function. This compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they interact with transcription factors and modulate gene expression . Additionally, these compounds can be targeted to mitochondria, where they influence cellular metabolism and energy production .
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-2-28-15-9-7-14(8-10-15)23-18(26)11-12-25-13-22-19-16-5-3-4-6-17(16)24-20(19)21(25)27/h3-10,13,24H,2,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICQMHMDGJTIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2570897.png)
![N-(3-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2570899.png)



![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate](/img/structure/B2570904.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2570907.png)


![1-Oxaspiro[4.4]nonan-4-one](/img/structure/B2570912.png)
![[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B2570913.png)
![3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)